molecular formula C25H19ClFNO4S B4043661 (4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one

(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one

Cat. No.: B4043661
M. Wt: 483.9 g/mol
InChI Key: BMGLFTMSBQVKQH-KGENOOAVSA-N
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Description

(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C25H19ClFNO4S and its molecular weight is 483.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{3-chloro-5-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is 483.0707351 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds involves synthesizing novel derivatives with potential biological activities. For instance, the synthesis of new 1,2,4-triazole derivatives shows the importance of structural modification to explore antimicrobial activities. These methodologies involve reactions of ester ethoxycarbonylhydrazones with primary amines and further modifications to introduce Schiff base or Mannich base derivatives (Bektaş et al., 2010). Similarly, the preparation of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs demonstrates the synthesis route from benzoyl group modifications and the impact of fluorine atoms on enhancing antimicrobial activity (Desai et al., 2013).

Photophysical Properties and Materials Science

Compounds with structural elements similar to the query compound are studied for their luminescent properties and potential as materials for specific applications. For example, cyanopyridone-based compounds have been synthesized and characterized for their luminescent mesogenic properties, indicating the role of structural features like hydrogen bonds and dimerization in determining the photophysical behavior and liquid crystalline phase formation (Ahipa & Adhikari, 2014).

Potential Biological Activities

The research on compounds with similar functionalities often explores their potential biological activities. For instance, the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity highlight the significance of structural variations in discovering new therapeutic agents (Bekircan et al., 2008).

Properties

IUPAC Name

(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4S/c1-30-22-15-16(13-19(26)23(22)31-11-12-33-17-7-3-2-4-8-17)14-21-25(29)32-24(28-21)18-9-5-6-10-20(18)27/h2-10,13-15H,11-12H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGLFTMSBQVKQH-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)Cl)OCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3F)Cl)OCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 4
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.